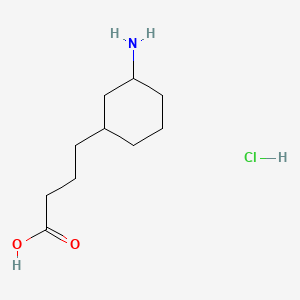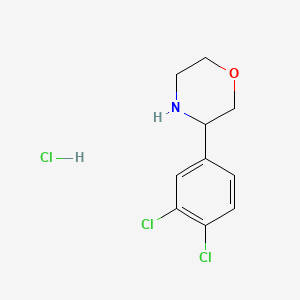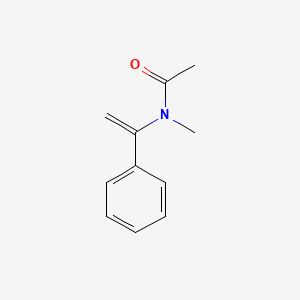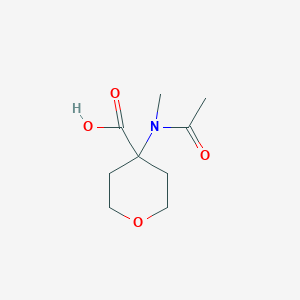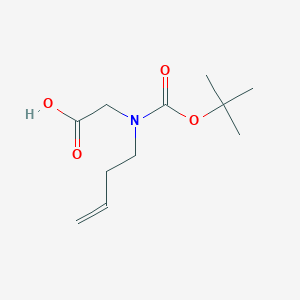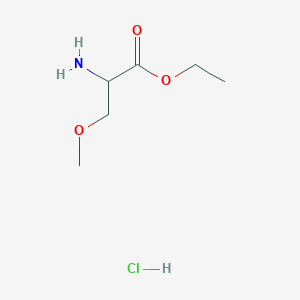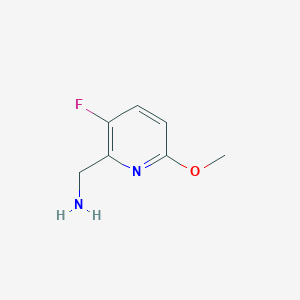
(3-Fluoro-6-methoxypyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-6-methoxypyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol It is characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 6-position on a pyridine ring, with a methanamine group attached to the 2-position
Métodos De Preparación
The synthesis of (3-Fluoro-6-methoxypyridin-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and 6-methoxypyridine.
Reaction Conditions: The fluorination of the pyridine ring is achieved using appropriate fluorinating agents under controlled conditions. The methoxy group is introduced via methylation reactions.
Methanamine Introduction:
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
(3-Fluoro-6-methoxypyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
(3-Fluoro-6-methoxypyridin-2-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-6-methoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group on the pyridine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methanamine group may play a role in modulating the compound’s biological activity by influencing its solubility and cellular uptake .
Comparación Con Compuestos Similares
(3-Fluoro-6-methoxypyridin-2-yl)methanamine can be compared with other similar compounds, such as:
(6-Methoxypyridin-2-yl)methanamine: Lacks the fluorine atom, which may result in different chemical and biological properties.
(3-Fluoro-6-methylpyridin-2-yl)methanamine hydrochloride: Contains a methyl group instead of a methoxy group, which can affect its reactivity and applications.
(3-Fluoropyridin-2-yl)methanamine hydrochloride:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H9FN2O |
|---|---|
Peso molecular |
156.16 g/mol |
Nombre IUPAC |
(3-fluoro-6-methoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9FN2O/c1-11-7-3-2-5(8)6(4-9)10-7/h2-3H,4,9H2,1H3 |
Clave InChI |
FTYSVUDEUZPOOY-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride](/img/structure/B13506438.png)
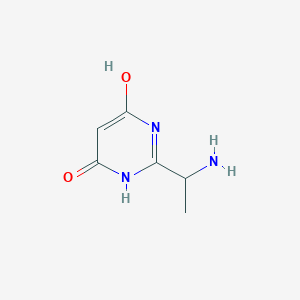
![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
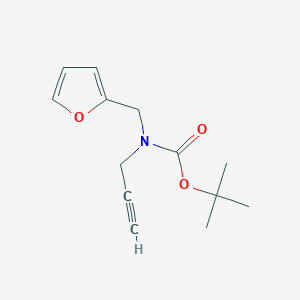
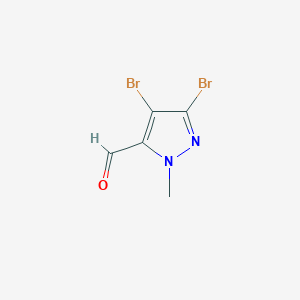
![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)
